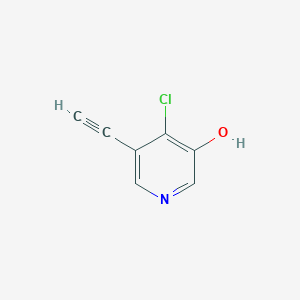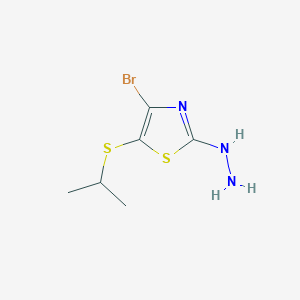
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, hydrazine, and isopropylthio groups. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole typically involves the reaction of 4-bromo-2-chlorothiazole with hydrazine hydrate and isopropylthiol. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with the hydrazine group converted to an amine.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
作用機序
The mechanism of action of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorothiazole: A precursor in the synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole.
2-Hydrazinylthiazole: Lacks the bromine and isopropylthio groups but shares the hydrazinylthiazole core.
5-Isopropylthio-2-thiazolecarboxylic acid: Contains the isopropylthio group but differs in the functional groups attached to the thiazole ring
Uniqueness
This compound is unique due to its specific combination of substituents on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in the field of medicinal chemistry .
特性
分子式 |
C6H10BrN3S2 |
|---|---|
分子量 |
268.2 g/mol |
IUPAC名 |
(4-bromo-5-propan-2-ylsulfanyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H10BrN3S2/c1-3(2)11-5-4(7)9-6(10-8)12-5/h3H,8H2,1-2H3,(H,9,10) |
InChIキー |
KAAHYYXTPCRKIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=C(N=C(S1)NN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



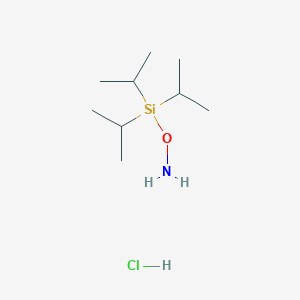
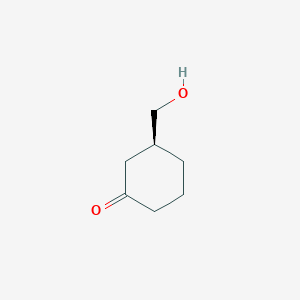
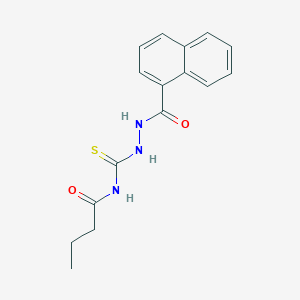




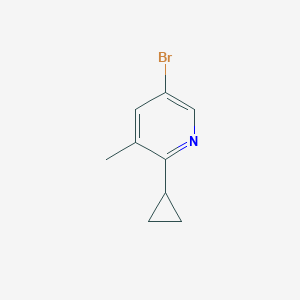
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
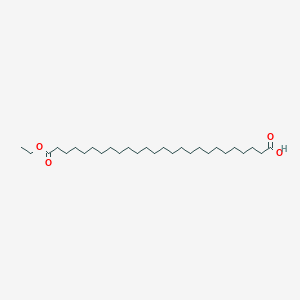
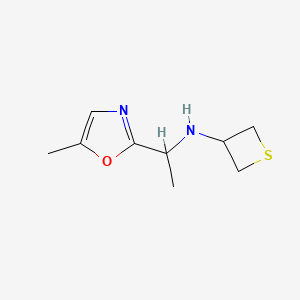
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
